molecular formula C8H16O6 B012842 Hexanedioic acid, ester with 1,2-ethanediol CAS No. 24938-37-2

Hexanedioic acid, ester with 1,2-ethanediol

Cat. No. B012842
CAS RN: 24938-37-2
M. Wt: 208.21 g/mol
InChI Key: FZWBABZIGXEXES-UHFFFAOYSA-N
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Description

Synthesis Analysis

Hexanedioic acid bis-(2-thiophen-3-yl-ethyl) ester (HABTE) synthesis involves the reaction of 3-thiophene ethanol with adipoyl chloride, leading to a monomer suitable for electrochemical polymerization. This process is supported by the use of tetrabutylammonium tetrafluoroborate in acetonitrile/boron trifluoride ethylether solvent mixture (Camurlu, Çırpan, & Toppare, 2004). Additionally, the solubilities of 1,2-hexanediol in supercritical CO2 highlight the importance of solvent conditions in the extraction and synthesis processes of related esters (Chyliński & Gregorowicz, 1998).

Molecular Structure Analysis

The molecular structure of hexanedioic acid esters involves complex interactions that are critical for their function in various applications, such as in conducting polymers for electrochromic devices. Spectroelectrochemistry analysis reveals the electronic transitions indicative of π–π* transition, polaron, and bipolaron band formation (Camurlu, Çırpan, & Toppare, 2004).

Chemical Reactions and Properties

Hexanedioic acid esters participate in a variety of chemical reactions, highlighting their versatility. The conversion of 5-hydroxymethylfurfural (HMF) to 1,6-hexanediol showcases the potential of using renewable resources for synthesizing valuable polymer precursors (Buntara et al., 2012). Furthermore, the development of new synthesis methods for derivatives of hexanedioic acid esters emphasizes the ongoing innovation in chemical synthesis techniques (Lan-xiang, 2011).

Physical Properties Analysis

The study of physical properties, such as solubility in supercritical CO2, is crucial for understanding the behavior of hexanedioic acid esters under various conditions. This knowledge is essential for optimizing industrial processes involving these compounds (Chyliński & Gregorowicz, 1998).

Chemical Properties Analysis

The chemical properties of hexanedioic acid esters, such as their reactivity and stability, are influenced by their molecular structure and the conditions under which they are synthesized and used. The electrochromic properties of conducting polymers derived from hexanedioic acid esters, for instance, demonstrate the material's potential in applications requiring color change capabilities (Camurlu, Çırpan, & Toppare, 2004).

Scientific Research Applications

Synthesis and Catalysis

The application of hexanedioic acid, ester with 1,2-ethanediol, in catalysis and synthesis, highlights its versatility in producing esters and ethers through alkylating agents. Lamoureux and Agüero (2009) discuss the conversion of carboxylic acids to esters, emphasizing the role of simple alkylating agents in facilitating these transformations with high selectivity and efficiency. This process is crucial for developing alternatives to traditional alkylating techniques in synthetic chemistry, demonstrating the compound's utility in manufacturing various chemicals (Lamoureux & Agüero, 2009).

Biotechnology and Biomass Conversion

Gao, Ma, and Xu (2011) explore the biotechnological routes based on lactic acid production from biomass, where hexanedioic acid, ester with 1,2-ethanediol, could potentially play a role in creating biodegradable polymers and as a green chemistry feedstock. This research underscores the importance of developing sustainable and environmentally friendly methods for producing valuable chemicals from renewable resources, showcasing the application of this compound in advancing green chemistry initiatives (Gao, Ma, & Xu, 2011).

Food Safety and Analysis

The study of fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) by Gao, Li, Huang, and Yu (2019) provides insights into the occurrence, analysis, and mitigation strategies of these esters in foods. While this research primarily focuses on 3-MCPD esters, it highlights the broader context of food safety concerns related to various esters, including hexanedioic acid, ester with 1,2-ethanediol. The findings serve as a scientific foundation for understanding esters' food safety concerns, emphasizing the need for comprehensive analysis and monitoring strategies to ensure food safety (Gao, Li, Huang, & Yu, 2019).

properties

IUPAC Name

ethane-1,2-diol;hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4.C2H6O2/c7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWBABZIGXEXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)O.C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37228-87-8, 24938-37-2, 68647-16-5
Record name Hexanedioic acid, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37228-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adipic acid-ethylene glycol copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24938-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy-, hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68647-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID80214582
Record name Hexanedioic acid, ester with 1,2-ethanediol
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanedioic acid, ester with 1,2-ethanediol

CAS RN

64365-96-4, 24938-37-2
Record name Ethylene glycol adipate
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Record name Hexanedioic acid, ester with 1,2-ethanediol
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Record name Hexanedioic acid, polymer with 1,2-ethanediol
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Record name Hexanedioic acid, ester with 1,2-ethanediol
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Record name Hexanedioic acid, ester with 1,2-ethanediol
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